molecular formula C11H23NO B12094064 1-(Cycloheptylamino)-2-methylpropan-2-ol

1-(Cycloheptylamino)-2-methylpropan-2-ol

Cat. No.: B12094064
M. Wt: 185.31 g/mol
InChI Key: HFEZXDDFGPQTQA-UHFFFAOYSA-N
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Description

cyclohexylamine , belongs to the aliphatic amine class. It is a colorless liquid with a fishy odor and is miscible with water. Although samples are often colored due to contaminants, the pure compound is clear to yellowish .

Preparation Methods

There are two main routes for synthesizing cyclohexylamine:

  • Hydrogenation of Aniline: : The primary method involves the complete hydrogenation of aniline (C~6~H~5~NH~2~) using cobalt- or nickel-based catalysts:

    C6H5NH2+3H2C6H11NH2\text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}_6\text{H}_{11}\text{NH}_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

  • Alkylation of Ammonia: : Another approach is the alkylation of ammonia using cyclohexanol:

    C6H11OH+NH3C6H11NH2+H2O\text{C}_6\text{H}_{11}\text{OH} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_{11}\text{NH}_2 + \text{H}_2\text{O} C6​H11​OH+NH3​→C6​H11​NH2​+H2​O

Chemical Reactions Analysis

Cyclohexylamine participates in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: It can be oxidized to form cyclohexylamine oxide.

    Reduction: Reduction with hydrogen yields cyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions.

Major products formed from these reactions include cyclohexylamine derivatives and substituted cyclohexylamines.

Scientific Research Applications

Cyclohexylamine finds applications in several fields:

    Pharmaceuticals: It serves as a building block for mucolytics, analgesics, and bronchodilators.

    Corrosion Inhibition: Cyclohexylamine acts as an effective corrosion inhibitor.

    Vulcanization Accelerators: It is a precursor to sulfenamide-based reagents used in rubber vulcanization.

    Printing Ink Industry: Used as a flushing aid.

Mechanism of Action

The exact mechanism by which cyclohexylamine exerts its effects depends on its specific application. It may interact with molecular targets and pathways relevant to its function (e.g., corrosion inhibition or drug activity).

Comparison with Similar Compounds

While cyclohexylamine is unique in its structure, similar compounds include other aliphatic amines like cyclopentylamine and cycloheptylamine.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(cycloheptylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C11H23NO/c1-11(2,13)9-12-10-7-5-3-4-6-8-10/h10,12-13H,3-9H2,1-2H3

InChI Key

HFEZXDDFGPQTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CCCCCC1)O

Origin of Product

United States

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